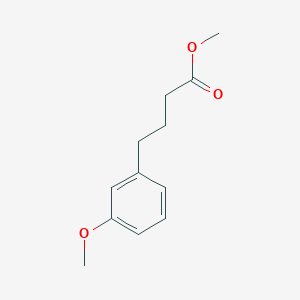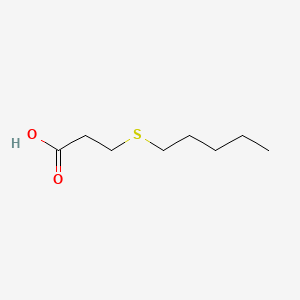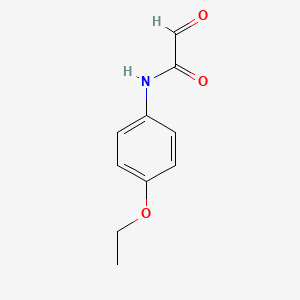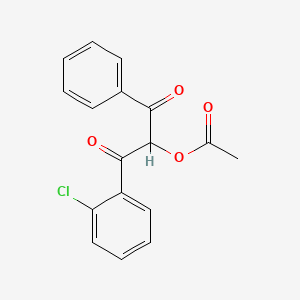![molecular formula C14H17NO B14617947 N-[3-(Furan-2-yl)propyl]-3-methylaniline CAS No. 57696-76-1](/img/structure/B14617947.png)
N-[3-(Furan-2-yl)propyl]-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Furan-2-yl)propyl]-3-methylaniline is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-3-methylaniline typically involves the reaction of 3-methylaniline with 3-(furan-2-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Furan-2-yl)propyl]-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-methylaniline.
Substitution: Brominated or nitrated derivatives of the aniline moiety.
Applications De Recherche Scientifique
N-[3-(Furan-2-yl)propyl]-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-[3-(Furan-2-yl)propyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Furan-2-yl)propyl]aniline
- N-[3-(Furan-2-yl)propyl]-4-methylaniline
- N-[3-(Furan-2-yl)propyl]-2-methylaniline
Uniqueness
N-[3-(Furan-2-yl)propyl]-3-methylaniline is unique due to the specific positioning of the methyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Propriétés
Numéro CAS |
57696-76-1 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-[3-(furan-2-yl)propyl]-3-methylaniline |
InChI |
InChI=1S/C14H17NO/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14/h2,4-6,8,10-11,15H,3,7,9H2,1H3 |
Clé InChI |
KMYVTWQIAMPPJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCCCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


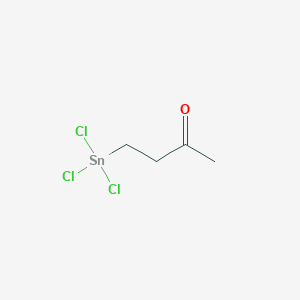


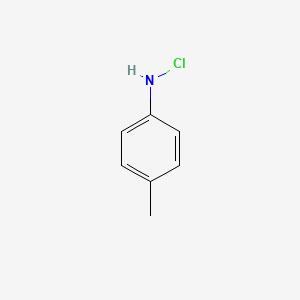
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)


